(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one
CAS No.:
Cat. No.: VC16641983
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one |
| Standard InChI | InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7- |
| Standard InChI Key | DYYYQLXAGIXUGM-AUWJEWJLSA-N |
| Isomeric SMILES | CC1(CCCC2(C1CCC(=C)C2C/C=C\3/CC(OC3=O)O)C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |
Introduction
Chemical Identification and Structural Characteristics
Coronarin D belongs to the diterpenoid class, characterized by a fused naphthalene ring system and an oxolan-2-one moiety. Its IUPAC name reflects the stereochemical complexity, with a Z-configuration at the C3 position and hydroxylation at C5. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one |
| SMILES Notation | CC1(CCCC2(C1CCC(=C)C2C/C=C\3/CC(OC(O3)C(=O)O)O)C)C |
| InChI Key | DYYYQLXAGIXUGM-AUWJEWJLSA-N |
The compound’s structure was elucidated via nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of a methylidene group at C2 and hydroxylation at C5 . X-ray crystallography further validated the stereochemistry, particularly the Z-configuration of the ethylidene side chain.
Pharmacological Activities
Anticancer Effects
Coronarin D exhibits potent antiproliferative activity against human glioblastoma (U-251) cells, with half-maximal inhibitory concentrations (IC₅₀) ranging from 2.5 to 10 μM . Mechanistic studies reveal its ability to induce apoptosis through caspase activation and mitochondrial dysfunction:
-
Caspase Activation: Treatment with Coronarin D (10–40 μM) upregulated cleaved caspases-3, -7, and -9, alongside poly-ADP-ribose polymerase (PARP) cleavage, indicating intrinsic apoptotic pathway activation .
-
Reactive Oxygen Species (ROS) Generation: Coronarin D increased intracellular ROS levels by 2.5-fold at 40 μM, leading to DNA damage via phosphorylation of histone H2AX (γ-H2AX) .
-
Cell Cycle Arrest: At 10 μM, Coronarin D induced G1/S phase arrest by upregulating p21, a cyclin-dependent kinase inhibitor .
These findings position Coronarin D as a candidate for glioblastoma therapy, though in vivo studies remain pending.
Antimicrobial Activity
Coronarin D demonstrates selective antimicrobial effects:
| Microorganism | Activity | MIC/MFC |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | MIC: 2–4 μg/mL |
| Candida albicans | Fungal pathogen | MFC: 4 mg/mL |
| Escherichia coli | Gram-negative bacteria | Inactive |
Synergistic studies with antibiotics revealed that Coronarin D enhanced the efficacy of vancomycin and ciprofloxacin against methicillin-resistant S. aureus (MRSA), reducing their MICs by 4- to 8-fold . Fractional inhibitory concentration indices (FICI) indicated total synergism in 47% of tested combinations .
Anti-Inflammatory and Immunomodulatory Actions
Coronarin D suppresses NF-κB signaling, a master regulator of inflammation. In macrophage models, it inhibited TNF-α-induced NF-κB nuclear translocation by 70% at 20 μM, reducing downstream pro-inflammatory cytokines (IL-6, IL-1β) . This activity suggests potential applications in inflammatory disorders such as rheumatoid arthritis.
Mechanisms of Action
Apoptotic Pathways
Coronarin D triggers apoptosis via mitochondrial depolarization, evidenced by a 60% loss of membrane potential at 40 μM . This collapse facilitates cytochrome c release, activating caspase-9 and the apoptotic cascade . Concurrent ROS generation exacerbates DNA damage, creating a feed-forward loop of cell death .
Cell Cycle Modulation
By upregulating p21 and phosphorylating ERK1/2, Coronarin D arrests the cell cycle at G1/S, preventing DNA replication in cancer cells . This dual mechanism—apoptosis induction and cycle arrest—underscores its multitargeted approach to oncotherapy.
Synergy with Conventional Therapies
Coronarin D’s synergy with antibiotics stems from membrane disruption, enhancing drug uptake. For example, it increased vancomycin’s permeability into MRSA by 35%, as measured by propidium iodide influx . Such combinations could mitigate antibiotic resistance.
Research Gaps and Future Directions
Despite promising in vitro data, critical gaps persist:
-
Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain unstudied.
-
Toxicity Profiles: Chronic toxicity in mammalian models is unknown.
-
Clinical Trials: No Phase I trials have been initiated to date.
Future research should prioritize in vivo efficacy studies and structure-activity relationship (SAR) analyses to optimize Coronarin D’s therapeutic index.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume